(Z)-4-(9H-fluoren-2-ylamino)-4-oxobut-2-enoic acid
Overview
Description
(Z)-4-(9H-fluoren-2-ylamino)-4-oxobut-2-enoic acid is a synthetic organic compound characterized by the presence of a fluorenyl group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(9H-fluoren-2-ylamino)-4-oxobut-2-enoic acid typically involves the reaction of 9H-fluorene with an appropriate amino acid derivative under controlled conditions. One common method involves the use of a mixed anhydride approach, where the amino acid derivative is first converted to its corresponding anhydride, which then reacts with 9H-fluorene . The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and bases like potassium hydroxide (KOH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(9H-fluoren-2-ylamino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorenyl derivatives.
Scientific Research Applications
(Z)-4-(9H-fluoren-2-ylamino)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (Z)-4-(9H-fluoren-2-ylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, affecting its structure and function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluorenone: An oxidized derivative of 9H-fluorene.
Fluorenylmethoxycarbonyl (Fmoc) amino acids: Used in peptide synthesis.
Fluorenylidene derivatives: Utilized in organic semiconductor materials.
Uniqueness
(Z)-4-(9H-fluoren-2-ylamino)-4-oxobut-2-enoic acid is unique due to its specific structure, which combines the properties of fluorenyl and amino acid derivatives. This unique combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.
Properties
IUPAC Name |
(Z)-4-(9H-fluoren-2-ylamino)-4-oxobut-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-16(7-8-17(20)21)18-13-5-6-15-12(10-13)9-11-3-1-2-4-14(11)15/h1-8,10H,9H2,(H,18,19)(H,20,21)/b8-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEAQQAAFORUPP-FPLPWBNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)/C=C\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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